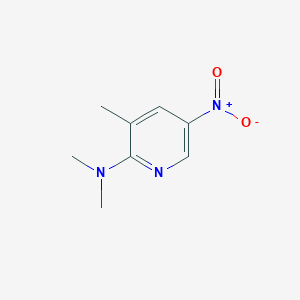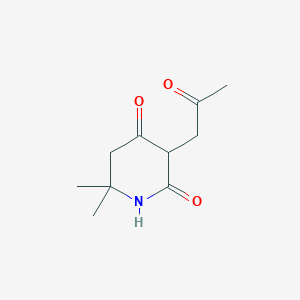
6,6-Dimethyl-3-(2-oxopropyl)piperidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-3-(2-oxopropyl)piperidine-2,4-dione is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound features a six-membered ring with nitrogen and carbon atoms, making it a valuable synthetic fragment for drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-3-(2-oxopropyl)piperidine-2,4-dione typically involves cyclization and functionalization reactions. Common synthetic routes include:
Cyclization: Formation of the piperidine ring through intramolecular cyclization reactions.
Functionalization: Introduction of the oxopropyl and dimethyl groups through selective functionalization reactions.
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. Techniques such as multicomponent reactions and hydrogenation are employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethyl-3-(2-oxopropyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving nucleophiles like halides and amines.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones .
Scientific Research Applications
6,6-Dimethyl-3-(2-oxopropyl)piperidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-3-(2-oxopropyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
2,6-Dimethylpiperidine: Shares the piperidine core but lacks the oxopropyl group.
Piperidine-2,6-dione: Similar structure but different substituents.
Uniqueness: 6,6-Dimethyl-3-(2-oxopropyl)piperidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
6,6-dimethyl-3-(2-oxopropyl)piperidine-2,4-dione |
InChI |
InChI=1S/C10H15NO3/c1-6(12)4-7-8(13)5-10(2,3)11-9(7)14/h7H,4-5H2,1-3H3,(H,11,14) |
InChI Key |
BBCCCLNLMLZCKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1C(=O)CC(NC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


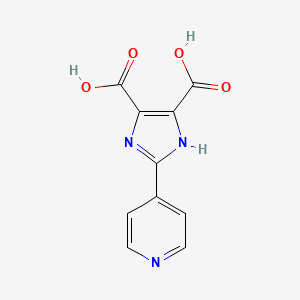
![2-(4-Aminophenyl)imidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13875835.png)
![5-Nitro-2-{[(2,3,3-trichloroallanoyl)oxy]ethanimidoyl}-1-benzo[b]furan](/img/structure/B13875840.png)
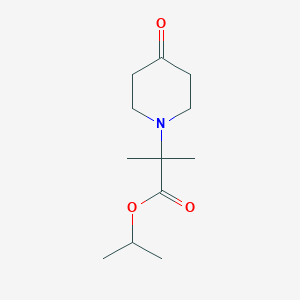

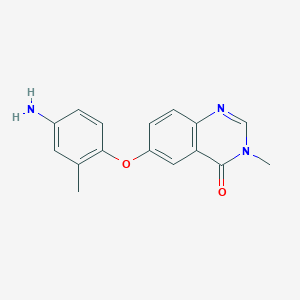
![4,6-dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13875873.png)

![1-[(3-Methyloxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B13875883.png)

![2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one](/img/structure/B13875900.png)
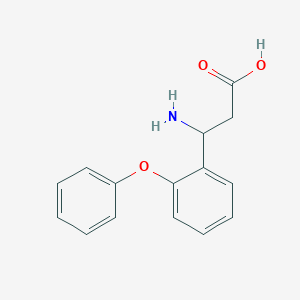
![3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide](/img/structure/B13875923.png)
